molecular formula C38H56ClN2NaO7S B13960440 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt CAS No. 63149-23-5

4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt

Cat. No.: B13960440
CAS No.: 63149-23-5
M. Wt: 743.4 g/mol
InChI Key: NVKRGUNMKHKSRH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt is a complex organic compound with a wide range of applications in various scientific fields This compound is known for its unique chemical structure, which includes a chlorinated aromatic ring, a sulfonic acid group, and a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt involves multiple steps, including the formation of intermediate compounds. The process typically begins with the chlorination of an aromatic ring, followed by the introduction of the sulfonic acid group. The final steps involve the attachment of the long alkyl chain and the formation of the sodium salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .

Scientific Research Applications

4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group and the chlorinated aromatic ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]benzenesulfonic acid
  • 4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxybenzenesulfonic acid

Uniqueness

The unique combination of structural features in 4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt, such as the long alkyl chain and the presence of both sulfonic acid and chlorinated aromatic groups, distinguishes it from similar compounds. These features contribute to its diverse reactivity and wide range of applications .

Properties

CAS No.

63149-23-5

Molecular Formula

C38H56ClN2NaO7S

Molecular Weight

743.4 g/mol

IUPAC Name

sodium;4-[1-[4-chloro-3-[(4,4-dimethyl-3-oxopentanoyl)amino]anilino]-1-oxobutan-2-yl]oxy-2-pentadecylbenzenesulfonate

InChI

InChI=1S/C38H57ClN2O7S.Na/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-28-25-30(22-24-34(28)49(45,46)47)48-33(7-2)37(44)40-29-21-23-31(39)32(26-29)41-36(43)27-35(42)38(3,4)5;/h21-26,33H,6-20,27H2,1-5H3,(H,40,44)(H,41,43)(H,45,46,47);/q;+1/p-1

InChI Key

NVKRGUNMKHKSRH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)CC(=O)C(C)(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.